molecular formula C19H15N B186346 9-(p-Tolyl)carbazole CAS No. 19264-73-4

9-(p-Tolyl)carbazole

Cat. No. B186346
CAS RN: 19264-73-4
M. Wt: 257.3 g/mol
InChI Key: OZVXBXKVMMIGDV-UHFFFAOYSA-N
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Patent
US05736284

Procedure details

7.0 g (27.2 mmol) of 9-benzylcarbazole (4d), 11.8 g (161.4 mmol) of DMF, 4.0 g (29.3 mmol) of zinc chloride, 17.0 g (110.9 mmol) of phosphorus oxychloride and 100 ml of toluene were allowed to react and after treated in the same manner as with Example 1 (1), and treated by silica gel column chromatography (eluent: toluene, and then ethyl acetate) to obtain crystals. These crystals were recrystallized from ethyl acetate toluene to obtain 3.0 g of 3,6-diformyl-9-benzylcarbazole.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(C)C=CC([N:7]2[C:19]3[CH:18]=[CH:17]C=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)=CC=1.CN([CH:24]=[O:25])C.P(Cl)(Cl)(Cl)=O.[C:31]1([CH3:37])[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.C([O:41][CH2:42][CH3:43])(=O)C>[Cl-].[Zn+2].[Cl-]>[CH:24]([C:11]1[CH:10]=[CH:9][C:8]2[N:7]([CH2:37][C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)[C:19]3[C:14]([C:13]=2[CH:12]=1)=[CH:15][C:43]([CH:42]=[O:41])=[CH:17][CH:18]=3)=[O:25] |f:5.6.7|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
4 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
ADDITION
Type
ADDITION
Details
treated by silica gel column chromatography (eluent
CUSTOM
Type
CUSTOM
Details
These crystals were recrystallized from ethyl acetate toluene

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.